(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
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Overview
Description
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is a prominent compound in the research of dyslipidemia and associated cardiovascular disorders. It is known for its capacity to inhibit HMG-CoA reductase, a pivotal enzyme involved in cholesterol biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide involves multiple steps, including the formation of the heptanoic acid derivative and its subsequent amide formation. The reaction conditions typically involve the use of solvents like DMSO, methanol, and chloroform, with the final product being stored at -20°C .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have enhanced or reduced biological activity depending on the modifications made.
Scientific Research Applications
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the study of dyslipidemia and cardiovascular disorders, where it serves as a model compound for understanding the inhibition of HMG-CoA reductase. Additionally, it is used in the development of new therapeutic agents aimed at lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Mechanism of Action
The mechanism of action of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide involves the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) in the bloodstream . This reduction in cholesterol levels helps in the prevention and management of cardiovascular diseases.
Properties
Molecular Formula |
C40H45FN3O10- |
---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C40H46FN3O10/c1-23(2)36-35(40(54)44(27-11-7-4-8-12-27)38(39(42)53)31(48)20-30(47)22-33(51)52)34(24-9-5-3-6-10-24)37(25-13-15-26(41)16-14-25)43(36)18-17-28(45)19-29(46)21-32(49)50/h3-16,23,28-31,38,45-48H,17-22H2,1-2H3,(H2,42,53)(H,49,50)(H,51,52)/p-1/t28-,29-,30?,31?,38?/m1/s1 |
InChI Key |
KVDHARMPHWCHQG-ZZHXZDKKSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C(C(CC(CC(=O)O)O)O)C(=O)N |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C(C(CC(CC(=O)O)O)O)C(=O)N |
Origin of Product |
United States |
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